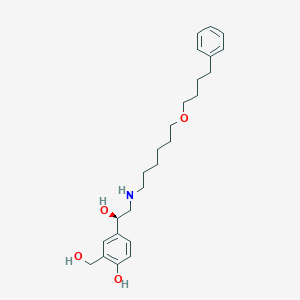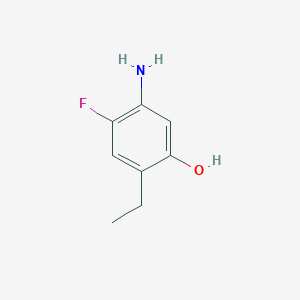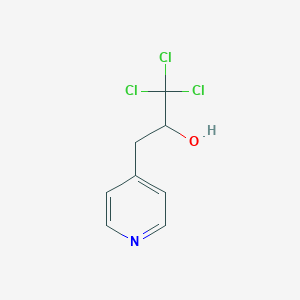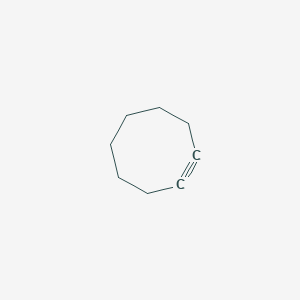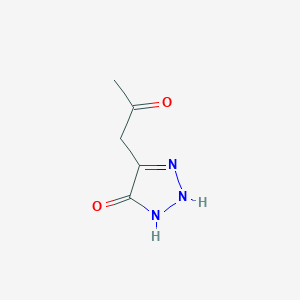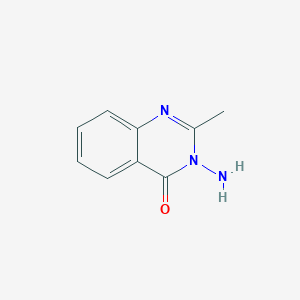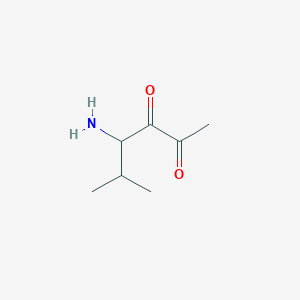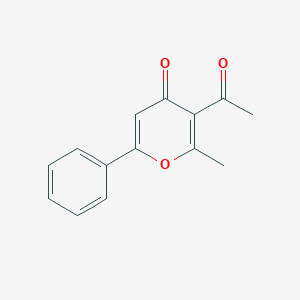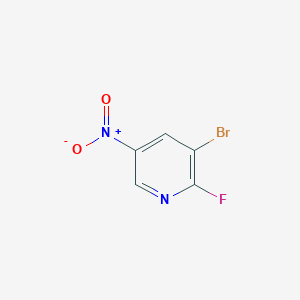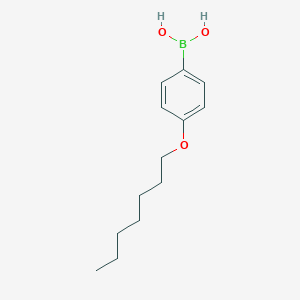
4-Heptyloxyphenylboronic acid
Übersicht
Beschreibung
4-Heptyloxyphenylboronic acid is an organic compound with the molecular formula C13H21BO3 . It has a molecular weight of 236.12 . The compound is a solid at 20°C and appears as a white to very pale yellow crystal or powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21BO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10,15-16H,2-6,11H2,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a heptyloxy group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 381.9±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 66.5±3.0 kJ/mol and a flash point of 184.8±28.4 °C . The compound has a molar refractivity of 67.4±0.4 cm3, and its polar surface area is 50 Å2 .Wissenschaftliche Forschungsanwendungen
Toxicology Studies :
- 4-Heptyloxyphenylboronic acid, a derivative of phenylboronic acid, is closely related to compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. Studies on 2,4-D focus on its toxicological impacts in various environments, as well as its mutagenicity. These studies provide insights into potential environmental and health concerns associated with phenylboronic acid derivatives like this compound (Zuanazzi, Ghisi, & Oliveira, 2020).
Fluorescence Sensing and Detection :
- Derivatives of phenylboronic acid, like 4-Carboxyphenylboronic acid, have been utilized in the development of fluorescent sensors. These sensors, including carbon quantum dots derived from such compounds, show high selectivity and sensitivity for substances like benzo[a]pyrene in water, indicating the potential of this compound in similar applications (Sun et al., 2021).
Structural Analysis and Spectroscopy :
- The structure and orientation of compounds like 4-Mercaptophenylboronic Acid, which is structurally related to this compound, are influenced by the pH of the medium. Studies using techniques like Surface-enhanced Raman spectroscopy (SERS) provide critical information on the behavior of these compounds under varying conditions, which is crucial for their applications in various fields (Su et al., 2017).
Supramolecular Assemblies :
- Phenylboronic acids, including their derivatives, are key components in the design and synthesis of supramolecular assemblies. Their ability to form hydrogen bonds is explored in various studies, expanding the understanding of their potential applications in molecular design and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Bio-Application of Polymeric Nanomaterials :
- Phenylboronic acid-decorated polymeric nanomaterials have shown significant potential in advanced bio-applications. The unique chemistry of phenylboronic acid derivatives allows them to form reversible complexes with polyols, leading to their use in drug delivery systems and biosensors (Lan & Guo, 2019).
Lanthanide-Based Coordination Polymers :
- Phenylboronic acid derivatives, including 4-carboxyphenylboronic acid, have been utilized in creating lanthanide-based coordination polymers. These compounds exhibit interesting luminescent and magnetic properties, indicating the potential of this compound in similar applications (Fan et al., 2015).
Safety and Hazards
4-Heptyloxyphenylboronic acid is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers I found a paper titled “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” which discusses the catalytic protodeboronation of alkyl boronic esters . Although it does not specifically mention this compound, it might provide useful insights into the chemistry of similar compounds.
Eigenschaften
IUPAC Name |
(4-heptoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10,15-16H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRONCCLURKEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402080 | |
| Record name | 4-Heptyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136370-19-9 | |
| Record name | 4-Heptyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Heptyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



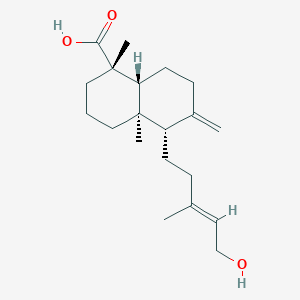
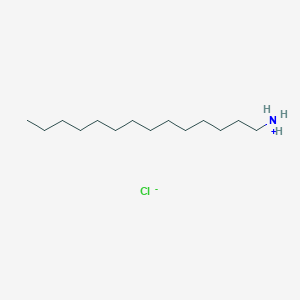
![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)
